molecular formula C7H5I2NO3 B12636899 1,2-Diiodo-4-methoxy-5-nitrobenzene CAS No. 920504-08-1

1,2-Diiodo-4-methoxy-5-nitrobenzene

Cat. No.: B12636899
CAS No.: 920504-08-1
M. Wt: 404.93 g/mol
InChI Key: WOLKERAZKXPFGN-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5I2NO3 It is a derivative of benzene, where two iodine atoms, one methoxy group, and one nitro group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2-diiodo-4-methoxybenzene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1,2-Diiodo-4-methoxy-5-aminobenzene.

    Oxidation: 1,2-Diiodo-4-carboxy-5-nitrobenzene.

Scientific Research Applications

1,2-Diiodo-4-methoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diiodo-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro) and electron-donating groups (methoxy) on the benzene ring influences its reactivity and the pathways it follows in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-4-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    1,2-Diiodo-4-methoxybenzene:

    1,4-Diiodo-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

1,2-Diiodo-4-methoxy-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

920504-08-1

Molecular Formula

C7H5I2NO3

Molecular Weight

404.93 g/mol

IUPAC Name

1,2-diiodo-4-methoxy-5-nitrobenzene

InChI

InChI=1S/C7H5I2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3

InChI Key

WOLKERAZKXPFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])I)I

Origin of Product

United States

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